tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate
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Overview
Description
tert-Butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to a pyridine ring, along with tert-butyl and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate typically involves the following steps:
Formation of the pyridine derivative: The starting material, 4-(bromomethyl)pyridine, is prepared through bromination of 4-methylpyridine using bromine in the presence of a suitable solvent.
Carbamoylation: The pyridine derivative is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the desired carbamate product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to improve efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Deprotection: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products:
- Substituted pyridine derivatives
- Free amine after deprotection
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various substitution reactions.
Biology and Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of potential pharmaceutical agents. It can be used as a precursor in the synthesis of biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate primarily involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butoxycarbonyl group serves as a protecting group for the amine, which can be removed under acidic conditions to reveal the free amine functionality .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the bromomethyl and pyridine groups.
N-tert-Butoxycarbonyl-4-bromomethylpyridine: Similar but does not have the carbamate functionality.
Uniqueness:
Properties
Molecular Formula |
C16H23BrN2O4 |
---|---|
Molecular Weight |
387.27 g/mol |
IUPAC Name |
tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23BrN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-11(10-17)7-8-18-12/h7-9H,10H2,1-6H3 |
InChI Key |
WWNNNDRTSACBEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1)CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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